molecular formula C15H12O3S B2882820 2-(2-(Methylthio)benzoyl)benzoic acid CAS No. 194928-21-7

2-(2-(Methylthio)benzoyl)benzoic acid

Cat. No.: B2882820
CAS No.: 194928-21-7
M. Wt: 272.32
InChI Key: PFHRZNNMMPLMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Methylthio)benzoyl)benzoic acid is an organic compound characterized by the presence of a benzoyl group substituted with a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Methylthio)benzoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylsulfanylbenzoic acid with benzoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Methylthio)benzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid (for nitration), halogens like bromine or chlorine (for halogenation).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(2-(Methylthio)benzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(Methylthio)benzoyl)benzoic acid involves its interaction with various molecular targets. The methylsulfanyl group can participate in redox reactions, while the benzoyl moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylsulfanylbenzoic acid: Lacks the benzoyl group, making it less versatile in certain reactions.

    Benzoylbenzoic acid: Lacks the methylsulfanyl group, which reduces its reactivity in redox processes.

    2-Methylbenzoic acid: Lacks both the benzoyl and methylsulfanyl groups, making it less reactive overall.

Uniqueness

2-(2-(Methylthio)benzoyl)benzoic acid is unique due to the presence of both the benzoyl and methylsulfanyl groups

Biological Activity

2-(2-(Methylthio)benzoyl)benzoic acid, with the CAS number 194928-21-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound comprises a benzoic acid core substituted with a methylthio group and another benzoyl moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been investigated for its anticancer potential . A study focusing on the inhibition of anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrated that similar benzoic acid derivatives could induce apoptosis in cancer cells dependent on these proteins. The binding affinity of these compounds to Mcl-1 was found to be significant, suggesting their potential as therapeutic agents in treating malignancies .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Protein Interactions : The compound can disrupt interactions between anti-apoptotic proteins and pro-apoptotic factors, promoting cell death in cancerous cells.
  • Antimicrobial Mechanisms : It may interfere with the integrity of bacterial membranes or inhibit key enzymatic processes within microbial cells.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into their efficacy:

  • Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that derivatives exhibited 83% to 100% inhibition against specific bacterial strains at varying concentrations, indicating strong antimicrobial activity.
  • Anticancer Studies :
    • In vitro studies showed that certain analogs could induce apoptosis in lymphoma cell lines by effectively binding to Mcl-1 and Bfl-1 proteins, leading to enhanced cell death rates compared to untreated controls .

Table 1: Biological Activity Summary

Activity TypeEfficacy DescriptionReference
Antimicrobial83%-100% inhibition against bacteria
AnticancerInduces apoptosis in lymphoma cells
Binding AffinityHigh selectivity for Mcl-1/Bfl-1

Table 2: Comparison with Related Compounds

Compound NameBinding Affinity (Ki, nM)Activity Type
This compound100Dual inhibitor
Compound 24~100Dual inhibitor
Selective Bcl-2 Inhibitor>20-fold selectivityAnticancer

Properties

IUPAC Name

2-(2-methylsulfanylbenzoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHRZNNMMPLMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.